molecular formula C15H22N2 B3229462 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine CAS No. 128740-17-0

6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine

Cat. No. B3229462
M. Wt: 230.35 g/mol
InChI Key: OUPOBONEBFRSPF-UHFFFAOYSA-N
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Description

6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine is a chemical compound with the following properties:



  • IUPAC Name : 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.

  • Molecular Formula : C<sub>15</sub>H<sub>22</sub>N<sub>2</sub>.

  • Molecular Weight : 230.35 g/mol.



Molecular Structure Analysis

The molecular structure of 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine consists of an octahydro-1H-pyrrolo[3,4-b]pyridine ring with a benzyl group attached. The benzyl group contributes to its aromatic character and influences its biological properties.



Chemical Reactions Analysis

Research studies have explored the reactivity of this compound. It may participate in various reactions, such as:



  • Substitution Reactions : Benzyl or methyl groups can undergo substitution reactions.

  • Cyclization Reactions : The pyrrolo[3,4-b]pyridine ring may undergo cyclization to form other derivatives.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in different solvents.

  • Melting Point : Determine the melting point.

  • Boiling Point : Explore its boiling point.

  • Stability : Assess its stability under various conditions.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile.

  • Handling Precautions : Follow safety guidelines when working with this compound.

  • Environmental Impact : Consider its impact on the environment.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Structure-Activity Relationships : Understand how structural modifications affect its properties.

  • Synthetic Strategies : Develop efficient synthetic routes.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


Please note that the availability of relevant papers and detailed data may vary. For specific references, consult scientific literature or databases123. If you need further information or have additional questions, feel free to ask!


properties

IUPAC Name

6-benzyl-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-16-9-5-8-14-11-17(12-15(14)16)10-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPOBONEBFRSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine

Synthesis routes and methods I

Procedure details

19.2 g (0.08 mol) of crude 6-benzyl-1-methyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine are reduced with 6.1 g (0.16 mol) of lithium aluminum hydride in absolute tetrahydrofuran in accordance with the working instructions of Example 1c.
Name
6-benzyl-1-methyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine
Quantity
19.2 g
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reactant
Reaction Step One
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6.1 g
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (2.00 g) and 37% HCHO (6.0 mL) in HCO2H was heated to 90° C. and stirred for 4 h. The reaction mixture was cooled to rt and poured into ice-water. The mixture was adjusted to pH 10 with 2M NaOH aqueous solution and extracted with CH2Cl2 (70 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 20:1 (v/v) DCM/MeOH) to give the title compound as pale yellow oil (0.95 g, 45.00%), HPLC: 85.00%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 231.2 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
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Name
Quantity
0 (± 1) mol
Type
solvent
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[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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